Cas no 74404-34-5 ((2-Ethyl-6-methylphenyl)hydrazine)
(2-Ethyl-6-methylphenyl)hydrazine Chemical and Physical Properties
Names and Identifiers
-
- Hydrazine,(2-ethyl-6-methylphenyl)-
- (2-Ethyl-6-methylphenyl)hydrazine
- 2-ETHYL-6-METHYL-PHENYL-HYDRAZINE
- 2-ethyl-6-methylphenylhydrazine
- AC1LBJJJ
- AC1Q2TT5
- AG-G-95727
- Oprea1_484619
- ST090855
- SureCN1994033
- BB 0249767
- EN300-200317
- DTXSID20342691
- RNOZNCRHRYXBTD-UHFFFAOYSA-N
- (2-Ethyl-6-methyl-phenyl)-hydrazine
- Hydrazine, 1-(2-ethyl-6-methylphenyl)-
- 74404-34-5
- SCHEMBL1994033
- 1-(2-Ethyl-6-methylphenyl)hydrazine #
- AKOS000154673
-
- MDL: MFCD02646642
- Inchi: 1S/C9H14N2/c1-3-8-6-4-5-7(2)9(8)11-10/h4-6,11H,3,10H2,1-2H3
- InChI Key: RNOZNCRHRYXBTD-UHFFFAOYSA-N
- SMILES: N(C1C(C)=CC=CC=1CC)N
Computed Properties
- Exact Mass: 150.115698455g/mol
- Monoisotopic Mass: 150.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 38Ų
(2-Ethyl-6-methylphenyl)hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E929220-100mg |
(2-Ethyl-6-methylphenyl)hydrazine |
74404-34-5 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E929220-500mg |
(2-Ethyl-6-methylphenyl)hydrazine |
74404-34-5 | 500mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E929220-1g |
(2-Ethyl-6-methylphenyl)hydrazine |
74404-34-5 | 1g |
$ 320.00 | 2022-06-05 | ||
| Alichem | A250001361-250mg |
2-Ethyl-6-methylphenylhydrazine |
74404-34-5 | 98% | 250mg |
$652.80 | 2023-09-01 | |
| Alichem | A250001361-500mg |
2-Ethyl-6-methylphenylhydrazine |
74404-34-5 | 98% | 500mg |
$950.60 | 2023-09-01 | |
| Alichem | A250001361-1g |
2-Ethyl-6-methylphenylhydrazine |
74404-34-5 | 98% | 1g |
$1651.30 | 2023-09-01 | |
| Enamine | EN300-200317-0.05g |
(2-ethyl-6-methylphenyl)hydrazine |
74404-34-5 | 0.05g |
$45.0 | 2023-09-16 | ||
| Enamine | EN300-200317-0.1g |
(2-ethyl-6-methylphenyl)hydrazine |
74404-34-5 | 0.1g |
$47.0 | 2023-09-16 | ||
| Enamine | EN300-200317-0.25g |
(2-ethyl-6-methylphenyl)hydrazine |
74404-34-5 | 0.25g |
$49.0 | 2023-09-16 | ||
| Enamine | EN300-200317-0.5g |
(2-ethyl-6-methylphenyl)hydrazine |
74404-34-5 | 0.5g |
$51.0 | 2023-09-16 |
(2-Ethyl-6-methylphenyl)hydrazine Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (2-Ethyl-6-methylphenyl)hydrazine
Chemical Profile of (2-Ethyl-6-methylphenyl)hydrazine and CAS No. 74404-34-5
The compound (2-Ethyl-6-methylphenyl)hydrazine, identified by the CAS number 74404-34-5, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the hydrazine class, characterized by the presence of a hydrazine functional group (-NH-NH₂). Its structural features, including an ethyl substituent at the 2-position and a methyl group at the 6-position of a phenyl ring, contribute to its unique chemical properties and potential applications.
In recent years, there has been growing interest in hydrazine derivatives due to their versatile reactivity and role as intermediates in the synthesis of various pharmacologically active compounds. The presence of both ethyl and methyl groups in (2-Ethyl-6-methylphenyl)hydrazine enhances its ability to participate in nucleophilic substitution reactions, making it a valuable building block for medicinal chemists. Furthermore, the phenyl ring provides a stable aromatic backbone that can be modified further to achieve desired biological activities.
One of the most compelling aspects of (2-Ethyl-6-methylphenyl)hydrazine is its potential application in the development of novel therapeutic agents. Recent studies have highlighted its role as a precursor in the synthesis of compounds with anti-inflammatory, antitumor, and antimicrobial properties. For instance, researchers have explored its use in creating hydrazine-based inhibitors that target specific enzymes involved in disease pathways. These inhibitors have shown promise in preclinical trials, demonstrating efficacy against various conditions without significant side effects.
The compound's reactivity also makes it useful in catalytic processes. In particular, (2-Ethyl-6-methylphenyl)hydrazine has been employed as a ligand in transition metal-catalyzed reactions, where it assists in facilitating key chemical transformations. Such applications are crucial in industrial chemistry, where efficient and scalable synthesis methods are essential for producing high-value compounds. The ability of this hydrazine derivative to act as a ligand underscores its importance beyond just being an intermediate in pharmaceutical synthesis.
From a research perspective, (2-Ethyl-6-methylphenyl)hydrazine offers a rich ground for exploration due to its structural complexity and functional diversity. Researchers are continually investigating new synthetic routes to optimize its production and purity. Advances in computational chemistry have also enabled more accurate predictions of its behavior in different reaction conditions, aiding chemists in designing experiments with greater precision. These developments not only enhance our understanding of the compound but also open up new avenues for its application.
The pharmacological potential of (2-Ethyl-6-methylphenyl)hydrazine is further underscored by its ability to interact with biological targets at the molecular level. Studies have demonstrated that derivatives of this compound can modulate enzyme activity and signal transduction pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. By targeting these specific mechanisms, (2-Ethyl-6-methylphenyl)hydrazine-based molecules hold promise for developing treatments that address the root causes of these conditions.
In addition to its pharmaceutical applications, (2-Ethyl-6-methylphenyl)hydrazine has found utility in materials science. Its ability to form coordination complexes with metals makes it a candidate for developing novel materials with unique properties. For example, researchers have investigated its use in creating metal-organic frameworks (MOFs), which are highly porous materials with applications ranging from gas storage to catalysis. The versatility of this compound highlights its importance across multiple scientific disciplines.
As our understanding of chemical interactions deepens, so does our appreciation for compounds like (2-Ethyl-6-methylphenyl)hydrazine. The integration of traditional organic synthesis techniques with modern biocatalysis and green chemistry principles continues to expand the horizons for this molecule. Future research may uncover even more innovative uses for this versatile hydrazine derivative, further solidifying its role as a cornerstone in chemical research and development.
74404-34-5 ((2-Ethyl-6-methylphenyl)hydrazine) Related Products
- 84828-07-9((2,6-Diethylphenyl)hydrazine)
- 19275-55-9((2-Ethylphenyl)hydrazine)
- 58711-28-7(2-(propan-2-yl)phenylhydrazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)